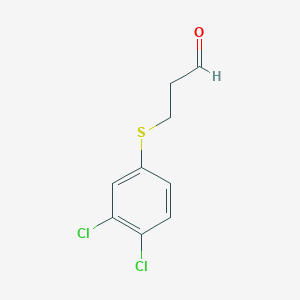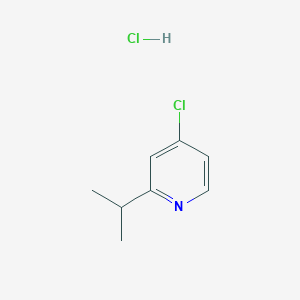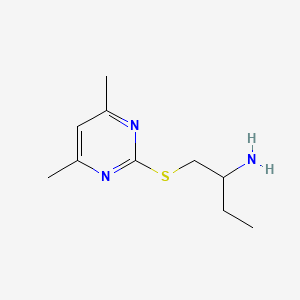
1-Bromo-2-methylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methylnonane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a nonane chain, with a methyl group attached to the second carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylnonane can be synthesized through the bromination of 2-methylnonane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-methylnonane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylnonene, in the presence of strong bases like potassium tert-butoxide (t-BuOK).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in ethanol or tert-butanol.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-methylnonanol, 2-methylnonanenitrile, or 2-methylnonanamine can be formed.
Elimination Reactions: The major product is typically 2-methylnonene.
Aplicaciones Científicas De Investigación
1-Bromo-2-methylnonane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.
Material Science: As a precursor in the synthesis of polymers and advanced materials.
Chemical Biology: In the study of biochemical pathways and the development of chemical probes.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-methylnonane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Bromo-2-methylpropane: A smaller alkyl halide with similar reactivity.
1-Bromo-2-methylbutane: Another alkyl halide with a slightly longer carbon chain.
1-Bromo-2-methylpentane: A compound with a longer carbon chain and similar chemical properties.
Uniqueness: 1-Bromo-2-methylnonane is unique due to its specific carbon chain length and the position of the bromine and methyl groups. This structural arrangement influences its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various synthetic and research applications.
Propiedades
Número CAS |
93119-08-5 |
|---|---|
Fórmula molecular |
C10H21Br |
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
1-bromo-2-methylnonane |
InChI |
InChI=1S/C10H21Br/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3 |
Clave InChI |
AKUPYXWXVMAYHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)


![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13650102.png)



